molecular formula C7H6ClNO B1290574 2-Amino-3-chlorobenzaldehyde CAS No. 397322-82-6

2-Amino-3-chlorobenzaldehyde

Cat. No.: B1290574
CAS No.: 397322-82-6
M. Wt: 155.58 g/mol
InChI Key: FVFGTMXRHNSEMC-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzaldehyde: is an organic compound with the molecular formula C7H6ClNO . It consists of a benzene ring substituted with an amino group (NH2) at the second position, a chloro group (Cl) at the third position, and an aldehyde group (CHO) at the fourth position. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2-Amino-3-chlorobenzaldehyde are currently unknown

Pharmacokinetics

Given its relatively small molecular weight (15558 g/mol ), it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters, which are currently unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other molecules could also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From 2-Nitro-3-chlorobenzaldehyde:

      Reduction: 2-Nitro-3-chlorobenzaldehyde can be reduced to 2-amino-3-chlorobenzaldehyde using reducing agents such as iron powder in the presence of hydrochloric acid.

      Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures.

  • From 2-Amino-3-chlorotoluene:

      Oxidation: 2-Amino-3-chlorotoluene can be oxidized to this compound using oxidizing agents such as potassium permanganate or chromium trioxide.

      Reaction Conditions: The reaction is performed in an acidic medium, often using sulfuric acid as a catalyst.

Industrial Production Methods:

Industrial production of this compound typically involves the reduction of 2-nitro-3-chlorobenzaldehyde due to the availability and cost-effectiveness of the starting material. The process is optimized for large-scale production with controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic medium.

      Products: 2-Amino-3-chlorobenzoic acid.

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Anhydrous solvents like tetrahydrofuran.

      Products: 2-Amino-3-chlorobenzyl alcohol.

  • Substitution:

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Basic medium.

      Products: Substituted derivatives of 2-amino-3-chlorobenzaldehyde.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various heterocyclic compounds.
  • Employed in the preparation of Schiff bases and other condensation products.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a building block in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzaldehyde
  • 2-Amino-3-formylchromone
  • 2-Amino-4-chloropyridine

Comparison:

    2-Amino-3-chlorobenzaldehyde: is unique due to the position of the chloro and amino groups on the benzene ring, which influences its reactivity and the types of reactions it undergoes.

  • Compared to 2-amino-4-chlorobenzaldehyde, the position of the chloro group affects the compound’s electronic properties and steric hindrance, leading to different reactivity patterns.
  • 2-Amino-3-formylchromone and 2-amino-4-chloropyridine have different ring structures, which significantly alter their chemical behavior and applications.

Properties

IUPAC Name

2-amino-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGTMXRHNSEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634640
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397322-82-6
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-chlorobenzaldehyde
Reactant of Route 2
2-Amino-3-chlorobenzaldehyde
Reactant of Route 3
2-Amino-3-chlorobenzaldehyde
Reactant of Route 4
2-Amino-3-chlorobenzaldehyde
Reactant of Route 5
2-Amino-3-chlorobenzaldehyde
Reactant of Route 6
2-Amino-3-chlorobenzaldehyde

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